![molecular formula C7H10O B1398139 Spiro[3.3]heptan-2-one CAS No. 30152-57-9](/img/structure/B1398139.png)
Spiro[3.3]heptan-2-one
Overview
Description
Spiro[33]heptan-2-one is a bicyclic organic compound characterized by a unique spirocyclic structure, which features a seven-membered ring fused to a smaller five-membered ringIt has the molecular formula C₇H₁₀O and is notable for its potential to mimic the structural properties of benzene rings in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spiro[3.3]heptan-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be prepared by the reaction of cyclopentadiene with formaldehyde, followed by cyclization under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to ensure efficient cyclization and high yield. The process typically includes steps such as the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[3.3]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound oxides, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Bioisostere for Benzene Derivatives
Recent studies have identified spiro[3.3]heptane as a promising bioisostere for benzene rings in drug design. By substituting the traditional phenyl ring with spiro[3.3]heptane, researchers have developed potent analogs of FDA-approved drugs such as Vorinostat and Sonidegib. These analogs maintain high biological activity while offering patent-free alternatives, thus facilitating drug development without infringing on existing patents .
Synthesis of Anticancer Agents
The incorporation of spiro[3.3]heptane into anticancer drugs has demonstrated significant potential. For instance, modifications involving this compound have resulted in saturated derivatives that exhibit enhanced potency in biological assays compared to their unsaturated counterparts . The ability to mimic the spatial orientation of phenyl groups while retaining favorable physicochemical properties makes spiro[3.3]heptane a valuable scaffold in medicinal chemistry.
Development of Local Anesthetics
In addition to anticancer applications, spiro[3.3]heptane has been explored in the synthesis of local anesthetics like Benzocaine. The structural modifications derived from spiro[3.3]heptane lead to compounds that retain anesthetic properties while potentially improving safety profiles due to reduced toxicity .
Liquid Crystal Technologies
Spiro[3.3]heptan-2-one is also utilized in the formulation of nematic liquid crystal mixtures . Its rigid molecular framework allows for precise control over the physical properties of liquid crystals, making it suitable for applications in display technologies and optical devices . The ability to tailor the molecular architecture enhances the performance characteristics of these materials.
Functional Fine Chemicals
The compound serves as a precursor for synthesizing various functional fine chemicals that are essential in specialty chemical industries. These chemicals often require specific spatial arrangements that spiro compounds can provide, facilitating innovative applications across different sectors, including agrochemicals and polymer chemistry .
Synthetic Pathways
The synthesis of this compound typically involves straightforward reactions from basic chemicals, allowing for efficient production at scale. Various synthetic methods have been developed to create mono- and bi-functional derivatives suitable for medicinal chemistry projects, including:
- Wolff-Kishner Reduction : This method is employed to convert ketones into alkanes while preserving the spiro structure.
- Curtius Reaction : Utilized for generating amines from carboxylic acids, facilitating further functionalization of spiro derivatives.
These methodologies enable researchers to explore a wide range of chemical modifications, expanding the utility of this compound in various applications .
Case Study: Vorinostat Analog Development
A notable case study involved the modification of Vorinostat, an FDA-approved anticancer drug, where researchers replaced its phenyl ring with a spiro[3.3]heptane core. The resulting analogs exhibited comparable or improved efficacy against cancer cell lines while circumventing patent restrictions associated with the original compound.
Case Study: Liquid Crystal Mixtures
In another study focusing on liquid crystal technologies, researchers incorporated this compound into nematic mixtures, resulting in enhanced thermal stability and optical clarity compared to conventional liquid crystals based on rod-shaped molecules.
Mechanism of Action
The mechanism of action of spiro[3.3]heptan-2-one involves its ability to mimic the structural properties of benzene rings, allowing it to interact with various molecular targets and pathways. This mimicry is achieved through the non-coplanar exit vectors of the spirocyclic structure, which can engage in similar interactions as benzene rings in biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]heptane: Another spirocyclic compound with a smaller ring structure.
Spiro[4.4]nonane: A larger spirocyclic compound with a nine-membered ring.
Spiro[3.3]heptane: A saturated analog of spiro[3.3]heptan-2-one.
Uniqueness
This compound is unique due to its ability to mimic benzene rings while maintaining a non-coplanar structure. This property makes it valuable in drug design and other applications where benzene ring bioisosteres are required .
Biological Activity
Spiro[3.3]heptan-2-one is a bicyclic compound characterized by its unique spiro structure, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a saturated analogue of benzene, making it an interesting candidate for drug design and development. Recent studies have explored its incorporation into various bioactive compounds, revealing significant implications for pharmacological applications.
Structure and Synthesis
The molecular formula of this compound is . Its structure consists of a seven-membered ring fused to a three-membered ring, creating a highly strained system that influences its reactivity and biological properties.
A novel synthesis method has been developed that utilizes 1-sulfonylcyclopropanols in reactions with lithiated 1-sulfonylbicyclo[1.1.0]butanes, resulting in optically active spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement . This method enhances the accessibility of this compound derivatives for further biological testing.
Anticancer Properties
Recent research has demonstrated that spiro[3.3]heptane can effectively replace the phenyl ring in several FDA-approved drugs, such as Vorinostat and Sonidegib, without significantly compromising their biological activity. The incorporation of this core structure resulted in compounds with comparable cytotoxic effects against human cancer cells while improving certain physicochemical properties like metabolic stability and lipophilicity .
Table 1: Comparison of Biological Activity
Compound | Cytotoxicity (IC50) | Lipophilicity (clogP) | Metabolic Stability (t1/2) |
---|---|---|---|
Vorinostat | 0.5 µM | 6.8 | 93 min |
Sonidegib | 0.8 µM | 6.8 | 18 min |
Spiro Analog (trans-76) | 0.6 µM | 6.0 | 47 min |
Spiro Analog (cis-76) | 0.7 µM | 6.0 | 11 min |
The mechanism by which this compound exerts its biological effects is believed to be linked to its ability to mimic the spatial orientation of the benzene ring while maintaining unique steric properties that influence receptor binding and signaling pathways, particularly in the Hedgehog signaling pathway involved in cell proliferation and differentiation .
Case Studies
- Vorinostat Analogs : In a study comparing Vorinostat derivatives with spiro[3.3]heptane substitutions, researchers found that these analogs retained significant anticancer activity while showing improved metabolic profiles, indicating potential for reduced side effects and enhanced efficacy in cancer therapy .
- Sonidegib Substitutes : Another investigation focused on Sonidegib analogs revealed that replacing the phenyl moiety with spiro[3.3]heptane led to a decrease in lipophilicity but did not adversely affect the compounds' ability to inhibit the Hedgehog pathway, suggesting that structural modifications can optimize drug properties without losing therapeutic effectiveness .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[3.3]heptan-2-one, and what challenges arise during its preparation?
Methodological Answer: this compound is typically synthesized via intramolecular cyclization or acid-catalyzed ring-opening reactions. For example, derivatives like 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride are synthesized using tert-butyl carbamate intermediates under controlled acidic conditions . Key challenges include:
- Steric hindrance : The compact spiro structure complicates functionalization.
- Byproduct formation : Competing pathways (e.g., over-oxidation) require precise temperature and catalyst control.
- Purification : Separation of stereoisomers may necessitate chiral chromatography or recrystallization.
Experimental Design Tip : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to resolve spirojunction-induced diastereotopic splitting. For example, tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate shows distinct proton environments due to restricted rotation .
- X-ray Crystallography : Essential for confirming spirocyclic geometry and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated derivatives (e.g., 6,6-difluoro analogs).
Data Table : Common Characterization Techniques
Derivative | Technique Used | Key Observation |
---|---|---|
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid | -NMR | Carboxylic carbon at 170–175 ppm |
Spiro[3.3]heptan-1-one | X-ray | Bond angle distortion at spirocenter |
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in acid-catalyzed transformations?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or NMR to identify intermediates. For acid-catalyzed ring-opening, track protonation states using deuterated solvents.
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies. Compare computed IR spectra with experimental data to validate mechanisms .
- Isotopic Labeling : Use -labeled water to trace oxygen incorporation in hydrolysis products.
Q. What computational strategies are recommended for studying the electronic and steric effects of this compound derivatives?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Assess conformational flexibility and steric strain energies.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystalline derivatives .
- Database Mining : Leverage PubChem and ChemSpider to cross-reference experimental vs. computed properties (e.g., dipole moments, HOMO-LUMO gaps) .
Tip : Validate computational models by comparing predicted vs. observed -NMR chemical shifts (RMSD < 0.3 ppm).
Q. How should researchers address contradictory literature data on the reactivity of this compound?
Methodological Answer:
- Systematic Literature Review : Use tools like SciFinder or Reaxys to compile reaction yields, conditions, and characterization data. Prioritize peer-reviewed studies with detailed supplementary information .
- Reproducibility Protocols : Replicate key experiments (e.g., catalytic hydrogenation of 6-phenyl-1,6-dioxathis compound) under standardized conditions .
- Meta-Analysis : Apply statistical tests (e.g., ANOVA) to identify outliers or methodological inconsistencies .
Guidelines for Researchers
Properties
IUPAC Name |
spiro[3.3]heptan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIWGRQECAIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30152-57-9 | |
Record name | spiro[3.3]heptan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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